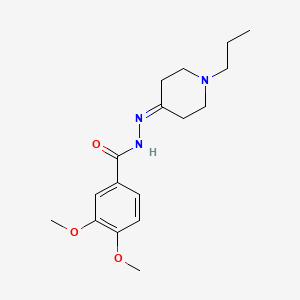

3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[(1-propylpiperidin-4-ylidene)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-4-9-20-10-7-14(8-11-20)18-19-17(21)13-5-6-15(22-2)16(12-13)23-3/h5-6,12H,4,7-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUDZGSHIXFLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(=NNC(=O)C2=CC(=C(C=C2)OC)OC)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356997 | |

| Record name | ST50911514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5587-09-7 | |

| Record name | ST50911514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,4-dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzohydrazide and 1-propylpiperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Chemical Reactions Analysis

3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or piperidine ring are replaced with other groups.

Scientific Research Applications

3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Properties

The compound’s activity is influenced by its 3,4-dimethoxy groups and the piperidinylidene-propyl chain. Key comparisons with analogues include:

Table 1: Structural and Electronic Comparisons

- Piperidinylidene vs. Quinazolinyl/Indole Moieties : The piperidinylidene group in the target compound may enhance membrane permeability compared to bulkier quinazolinyl or indole substituents in analogues .

- Methoxy vs. Halogen Substituents : The 3,4-dimethoxy groups provide electron-donating effects, stabilizing charge-transfer interactions, whereas chloro or bromo substituents in analogues (e.g., ) increase electrophilicity but reduce solubility .

Computational and Crystallographic Insights

- DFT Analysis : The target compound’s 3,4-dimethoxy groups exhibit higher electron density than 4-chloro or 4-nitro substituents in analogues, favoring interactions with hydrophobic enzyme pockets .

- Crystal Packing : Analogues like (E)-4-bromo-N'-(2-nitrobenzylidene)benzohydrazide form intermolecular N-H⋯O hydrogen bonds, stabilizing their crystal lattices . The target compound’s piperidinylidene moiety may adopt a planar conformation, enhancing stacking interactions with DNA or proteins .

Biological Activity

3,4-Dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide is a compound of interest due to its potential biological activities. This hydrazone derivative is synthesized from 3,4-dimethoxybenzaldehyde and propylpiperidine, and it belongs to a class of compounds known for various pharmacological properties, including antioxidant, antimicrobial, and enzyme inhibition activities.

Chemical Structure

The chemical structure of 3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide can be represented as follows:

This structure features a benzohydrazide moiety which is significant for its biological activity.

Antioxidant Activity

Hydrazone derivatives are known for their antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals. Studies have shown that similar compounds exhibit significant antioxidant activity through mechanisms such as reducing oxidative stress and preventing cellular damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3,4-Dimethoxy-N'-(1-propyl... | TBD | |

| 7j (similar hydrazone) | 15 | |

| 7f (similar hydrazone) | 20 |

Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes related to various diseases. Notably, it has been assessed for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment.

Table 2: Enzyme Inhibition Activity

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxy-N'-(1-propyl... | TBD | TBD | |

| 7f (similar hydrazone) | 85 | 80 | |

| Standard Inhibitor | 90 | 85 |

Study on Antioxidant and Enzyme Inhibition

A recent study synthesized several benzoyl hydrazones, including derivatives similar to 3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide. The synthesized compounds were subjected to antioxidant assays using the β-carotene-linoleic acid model and ABTS radical scavenging assays. The results indicated that certain derivatives exhibited potent antioxidant activity comparable to established antioxidants. Moreover, enzyme inhibition studies revealed that some compounds effectively inhibited AChE and BChE activities, suggesting their potential as therapeutic agents in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of hydrazone derivatives. The study tested various synthesized compounds against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that some hydrazones displayed significant antibacterial activity, outperforming conventional antibiotics in certain cases . Such findings highlight the relevance of this compound class in addressing antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.